molecular formula C21H23N3O B3057852 Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- CAS No. 857531-03-4

Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-

Cat. No. B3057852
CAS RN: 857531-03-4
M. Wt: 333.4 g/mol
InChI Key: PYVKMDJDKCKVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]- is a chemical compound that belongs to the class of piperidine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

PET Imaging Agents

  • CB1 Receptors Imaging : Piperidine derivatives have been synthesized for potential use as imaging agents for CB1 receptors using positron emission tomography (PET). These compounds selectively label CB1 receptors in human brain sections, showing promise as PET radioligands for imaging CB1 receptor (Kumar et al., 2004).

  • Nucleophilic Fluorination : The feasibility of nucleophilic displacement in the 4-bromopyrazole ring with fluorine has been demonstrated. Piperidine derivatives like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide are synthesized as potential radiotracers for studying CB1 cannabinoid receptors in the brain via PET (Katoch-Rouse & Horti, 2003).

Synthesis and Characterization

  • Novel Ligands for Cerebral Cannabinoid Receptor : Synthesis of novel ligands for cerebral cannabinoid receptors, demonstrating higher binding affinity and lower lipophilicity than existing ligands. These new derivatives show potential as PET radioligands for imaging CB1 receptor (Fan et al., 2006).

  • Aurora Kinase Inhibitor : Piperidine derivatives are identified as potential inhibitors of Aurora A, which may be useful in treating cancer (ヘンリー,ジェームズ, 2006).

  • Three-Component Synthesis : Novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile synthesized using a three-component reaction. The structure was confirmed by NMR, MS, and X-ray single crystal diffraction (Feng, 2011).

  • Stereochemistry of Base-Catalysed Addition : Study on the stereochemistry of base-catalyzed addition of methyl mercaptoacetate to acetylenic ketones and esters, exploring the effects of activating groups and solvents (Basyouni et al., 1980).

Medicinal Chemistry

  • Anticholinesterase Agents : Synthesis and evaluation of pyrazoline derivatives as new anticholinesterase agents, showing potential applications for the treatment of neurodegenerative disorders (Altıntop, 2020).

  • Molecular Structure Investigations : Study on the molecular structure of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, utilizing X-ray crystallography, Hirshfeld, and DFT calculations (Shawish et al., 2021).

  • Antimicrobial Activity : Synthesis of various pyrazoline derivatives, examining their antibacterial and antifungal activities, with some compounds showing high efficacy (Kumar et al., 2012).

  • Anticancer Activity : Study of novel thiophene containing 1,3-diarylpyrazole derivatives for their anticancer activity, with some compounds exhibiting significant inhibitory effects on cancer cells (Inceler et al., 2013).

properties

IUPAC Name

4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-25-20-8-6-19(7-9-20)21(10-12-22-13-11-21)18-4-2-16(3-5-18)17-14-23-24-15-17/h2-9,14-15,22H,10-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVKMDJDKCKVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)C3=CC=C(C=C3)C4=CNN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465254
Record name Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

857531-03-4
Record name 4-(4-Methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857531-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-
Reactant of Route 2
Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-
Reactant of Route 3
Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-
Reactant of Route 4
Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-
Reactant of Route 5
Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-
Reactant of Route 6
Reactant of Route 6
Piperidine, 4-(4-methoxyphenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.